5-(4-Iodophenyl)-3-methylpentanoic acid
CAS No.: 1342541-18-7
Cat. No.: VC7415336
Molecular Formula: C12H15IO2
Molecular Weight: 318.154
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1342541-18-7 |
---|---|
Molecular Formula | C12H15IO2 |
Molecular Weight | 318.154 |
IUPAC Name | 5-(4-iodophenyl)-3-methylpentanoic acid |
Standard InChI | InChI=1S/C12H15IO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15) |
Standard InChI Key | WBZDAODJVGVYLV-UHFFFAOYSA-N |
SMILES | CC(CCC1=CC=C(C=C1)I)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for 5-(4-iodophenyl)-3-methylpentanoic acid reflects its substituents: a pentanoic acid chain (five-carbon carboxylic acid) with a methyl group at position 3 and a 4-iodophenyl group at position 5. Its molecular formula is CHIO, with a molecular weight of 318.15 g/mol. The compound’s structure includes:
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A 4-iodophenyl moiety, which introduces aromaticity and halogen-based electronic effects.
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A branched alkyl chain with a methyl group at C3, influencing steric interactions and solubility.
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A terminal carboxylic acid group, enabling hydrogen bonding and salt formation .
Comparative analysis with structurally related compounds, such as 5-amino-5-(4-iodophenyl)pentanoic acid (CHINO), highlights the role of substituents in modulating physicochemical properties. Replacement of the amino group with a methyl group reduces polarity, as evidenced by the lower calculated log P (octanol-water partition coefficient) for the methyl derivative .
Synthesis and Structural Modification
While no direct synthesis route for 5-(4-iodophenyl)-3-methylpentanoic acid is documented, analogous compounds suggest feasible strategies:
Claisen Rearrangement and Alkylation
The synthesis of iodophenyl-substituted acids often begins with halogenated aromatic precursors. For example, 4-iodobenzene derivatives can undergo Friedel-Crafts acylation or alkylation to introduce side chains. A Claisen rearrangement—a -sigmatropic rearrangement of allyl vinyl ethers—could facilitate the formation of the branched carbon skeleton . Subsequent hydrolysis of intermediate esters would yield the carboxylic acid functionality.
Stereochemical Considerations
The methyl group at C3 introduces a chiral center, necessitating enantioselective synthesis. Asymmetric hydrogenation or enzymatic resolution methods, commonly employed in the production of β-branched carboxylic acids, may be applicable . For instance, chiral auxiliaries like Evans’ oxazolidinones could direct stereochemistry during alkylation steps.
Physicochemical Properties
Key properties inferred from structural analogs include:
The iodine atom’s polarizability enhances van der Waals interactions, potentially increasing binding affinity to hydrophobic protein pockets .
Challenges and Future Directions
Current limitations include the lack of in vitro or in vivo studies. Priority research areas should encompass:
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